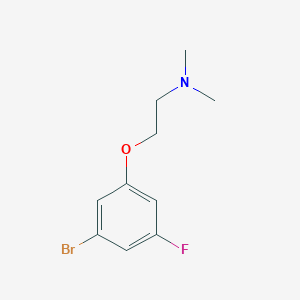
2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. The InChI code for a similar compound, ethyl 2-(3-bromo-5-fluorophenoxy)acetate, is 1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-4-7(11)3-8(12)5-9/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Chemical Reactions Analysis
The chemical reactions involving “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would depend on the conditions and the other reactants present. For instance, the compound could potentially undergo nucleophilic substitution reactions due to the presence of the bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would be determined by its molecular structure. For instance, ethyl 2-(3-bromo-5-fluorophenoxy)acetate, a similar compound, is a liquid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Applications
- Researchers have synthesized various derivatives of halogenphenylthio benzylamines, including those with bromo and fluoro substituents, as potential antidepressants. These compounds have shown efficiency as selective inhibitors of the re-uptake of 5-hydroxytryptamine in brain structures, with some being chosen for detailed pharmacological testing (Kmoníček et al., 1991).
Chemical Synthesis and Reactions
- Bromomethyl derivatives reacting with secondary amines to form tertiary amines have been explored. This includes the synthesis of alkyl 2-bromomethyl derivatives from corresponding carboxylates (Pevzner, 2003).
- The reaction of secondary amines with 2-bromo-1-indanones, substituted at position C-2, has been studied, providing insights into the synthesis of amino derivatives and aminocompounds (Allisson et al., 1966).
- Research has been conducted on the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, which are potential antitumor agents. These compounds involve bromo, fluoro, and other substitutions (Lin & Kasina, 1981).
Reaction Mechanisms and Substitutions
- Studies have examined the reactions of 2-bromo-6-substituted pyridines with potassium amide in liquid ammonia, revealing various reaction types and mechanisms, including substitutions and ring transformations (Streef & Hertog, 2010).
- Para-bromination of aromatic amines has been explored, with specific focus on the synthesis of 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline and related compounds (Fox et al., 2003).
Safety And Hazards
The safety and hazards associated with “2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine” would depend on various factors, including its physical and chemical properties, how it is handled and stored, and the precautions taken during its use. For instance, ethyl 2-(3-bromo-5-fluorophenoxy)acetate is associated with certain hazards, including skin and eye irritation, and respiratory irritation .
properties
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO/c1-13(2)3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXUEFMZYGNHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-fluorophenoxy)-N,N-dimethylethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



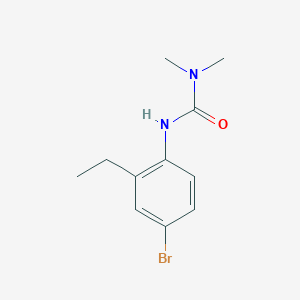

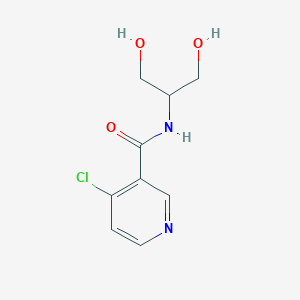



![2,2-Difluoro-2-[2-(propan-2-yloxy)phenyl]acetic acid](/img/structure/B1405961.png)

![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
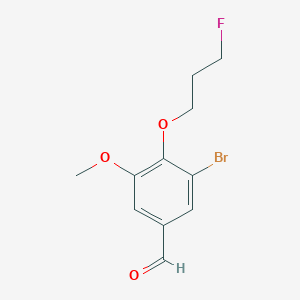
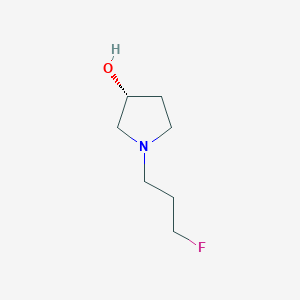
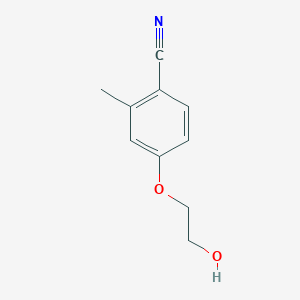
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
